molecular formula C13H11N7O3S B3010337 N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448028-56-5

N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No. B3010337
CAS RN: 1448028-56-5
M. Wt: 345.34
InChI Key: ZUVNHGLPAWMULY-UHFFFAOYSA-N
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Description

The compound N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural features that include a pyridazine core, a triazole ring, and a sulfamoylphenyl group. These structural motifs are commonly found in molecules with potential pharmacological properties, such as antifungal activity, as seen in related compounds .

Synthesis Analysis

The synthesis of related compounds with similar structural features typically involves multistep reactions. For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides starts from 4-chloropyridine-3-sulfonamide and proceeds through the formation of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted to 1,2,4-triazole derivatives . This suggests that the synthesis of N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide could also involve a multistep synthetic route, possibly starting from a chlorinated pyridazine precursor and involving subsequent cyclization and functionalization steps.

Molecular Structure Analysis

While the exact molecular structure of N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is not provided, the presence of a pyridazine ring and a triazole moiety suggests a molecule that could exhibit planarity and potential for aromatic stacking interactions. These features are conducive to binding with biological targets, such as enzymes involved in fungal cell wall synthesis, as seen in docking studies of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activity. For example, the triazole ring is known for its role in antifungal activity, as it can interact with enzymes like lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes . The sulfamoylphenyl group could also contribute to the compound's reactivity, potentially through hydrogen bonding or ionic interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would likely include moderate solubility in polar solvents, given the presence of both polar (sulfamoyl) and aromatic (pyridazine and triazole) groups. The compound's melting point, solubility, and stability would be influenced by the nature of its substituents and the overall molecular geometry. These properties are crucial for determining the compound's suitability for drug formulation and its pharmacokinetic profile.

properties

IUPAC Name

N-(4-sulfamoylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O3S/c14-24(22,23)10-3-1-9(2-4-10)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21)(H2,14,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVNHGLPAWMULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

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